Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The compound is characterized by a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. This structural motif imparts unique chemical and physical properties to the compound, making it a valuable building block in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction proceeds through a condensation mechanism, resulting in the formation of isomeric products . The reaction is carried out in toluene under reflux conditions for approximately 2 hours . The resulting mixture is then subjected to column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The compound reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Acylation Reactions: The spirocyclic pyrazoles derived from the compound can be acylated at the NH nitrogen atom.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Utilized in the formation of spirocyclic pyrazoles.
Acylating Agents: Employed in acylation reactions to modify the NH nitrogen atom.
Major Products Formed
Isomeric Condensation Products: Formed through the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Generated through the reaction with hydrazine hydrate.
N-Acetyl Derivatives: Produced via acylation of spirocyclic pyrazoles.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific binding interactions with biological macromolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic framework and the presence of an amino group at the 1-position. This structural feature distinguishes it from other similar compounds and imparts unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H26N2O2 |
---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-amino-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
CKVUVGPTCBYZJW-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC[C@@H]2N)CC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.